
2-ethyl-1H-indol-4-ol
Overview
Description
2-ethyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazines and ketones under acidic conditions . Another method includes the Bartoli reaction, which involves the reaction of nitroarenes with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-ethyl-1H-indol-4-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-ethyl-1H-indol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Ethyl-1H-indol-4-ol (CAS No. 39843-70-4) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound is characterized by its indole structure with an ethyl group at the 2-position and a hydroxyl group at the 4-position. This substitution pattern significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H11N |
Molecular Weight | 145.20 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
1. Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported an IC50 value in the micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
3. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Activity: The hydroxyl group in the compound is believed to contribute to its antioxidant properties, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and survival pathways, although specific targets remain to be fully elucidated.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study: A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.
- Neuroprotection in Animal Models: In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, supporting its potential use in treating neurodegenerative diseases .
Q & A
Q. What are the recommended analytical methods for confirming the structural identity of 2-ethyl-1H-indol-4-ol in complex matrices?
Answer:
Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For GC-MS analysis, use parameters such as:
- Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS)
- Oven program: 60°C (0.5 min) → 35°C/min to 340°C (6.5 min)
- Transfer line: 300°C, MS source: 230°C, Quad: 150°C
- Mass scan range: 40–550 m/z .
For LC-QTOF, employ electrospray ionization (ESI) in positive mode with a mass accuracy threshold of ±2 ppm. Cross-reference fragmentation patterns with databases like Cayman Chemical’s reference standards .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives reported across different studies?
Answer:
Contradictions often arise from differences in ionization techniques or instrument calibration. Mitigate this by:
Standardization: Use certified reference materials (e.g., 4-HO-MET from Cayman Chemical) to validate retention times and fragmentation patterns .
Multi-method validation: Compare GC-MS, LC-QTOF, and NMR data to isolate artifacts (e.g., thermal degradation in GC vs. stability in LC) .
Collaborative studies: Share raw data via platforms like the OECD eChemPortal to harmonize interpretations .
Q. What synthetic routes are most reliable for producing high-purity this compound in laboratory settings?
Answer:
A scalable method involves:
Starting material: 4-hydroxyindole derivatives.
Alkylation: React with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .
Critical parameters:
- Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc).
- Optimize pH to avoid over-alkylation (target pH 8–9) .
Q. How should researchers design experiments to assess the pharmacological activity of this compound?
Answer:
Use a tiered approach:
In vitro assays:
- Receptor binding: Screen for affinity at serotonin (5-HT₂A) and dopamine receptors using radioligand displacement assays .
- Functional activity: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
In vivo models:
- Rodent behavioral studies: Evaluate locomotor activity and head-twitch responses (HTR) as proxies for psychoactivity .
Note: Adhere to OECD Guidelines 420/423 for acute toxicity screening .
Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions?
Answer:
Stability challenges arise from oxidation and photodegradation. Mitigate by:
pH control: Maintain solutions at pH 5–6 (buffered with citrate-phosphate) to slow hydrolysis.
Antioxidants: Add 0.1% w/v ascorbic acid or nitrogen sparging to inhibit oxidation .
Storage: Use amber vials at –20°C; monitor degradation via UPLC-PDA (λ = 280 nm) .
Q. How can researchers evaluate the environmental toxicity of this compound?
Answer:
Follow OECD Guidelines 201/202 for aquatic toxicity:
Algae growth inhibition: Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L for 72 hours.
Daphnia magna acute toxicity: 48-hour EC₅₀ determination .
Data interpretation: Compare results to the Globally Harmonized System (GHS) thresholds for aquatic hazard classification .
Q. What advanced computational methods are suitable for predicting the metabolic pathways of this compound?
Answer:
In silico tools:
- CYP450 metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C5 or N-dealkylation) .
Docking studies: Model interactions with CYP2D6 and CYP3A4 isoforms using AutoDock Vina .
Validation: Cross-check predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Properties
IUPAC Name |
2-ethyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-8-9(11-7)4-3-5-10(8)12/h3-6,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQXAKDMDRDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572925 | |
Record name | 2-Ethyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39843-70-4 | |
Record name | 2-Ethyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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